(4-Chlorobenzyl)(4,6-dimethylpyrimidin-2-yl)cyanamide
Overview
Description
(4-Chlorobenzyl)(4,6-dimethylpyrimidin-2-yl)cyanamide is a chemical compound with the molecular formula C14H13ClN4 It is characterized by the presence of a chlorobenzyl group and a dimethylpyrimidinyl group attached to a cyanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorobenzyl)(4,6-dimethylpyrimidin-2-yl)cyanamide typically involves the reaction of 4-chlorobenzyl chloride with 4,6-dimethyl-2-pyrimidinylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorobenzyl)(4,6-dimethylpyrimidin-2-yl)cyanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyanamide group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from these reactions include substituted cyanamides, amines, and various heterocyclic compounds such as imidazoles and oxazoles .
Scientific Research Applications
(4-Chlorobenzyl)(4,6-dimethylpyrimidin-2-yl)cyanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: It is used in the study of biomolecule-ligand interactions and in the development of bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chlorobenzyl)(4,6-dimethylpyrimidin-2-yl)cyanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4-Chlorobenzyl)(4,6-dimethylpyrimidin-2-yl)cyanamide include:
- (4-Chlorobenzyl)(4,6-dimethylpyrimidin-2-yl)amine
- (4-Chlorobenzyl)(4,6-dimethylpyrimidin-2-yl)urea
- (4-Chlorobenzyl)(4,6-dimethylpyrimidin-2-yl)thiourea
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(4-chlorophenyl)methyl-(4,6-dimethylpyrimidin-2-yl)cyanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4/c1-10-7-11(2)18-14(17-10)19(9-16)8-12-3-5-13(15)6-4-12/h3-7H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGPMCQAHWWJHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(CC2=CC=C(C=C2)Cl)C#N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301324238 | |
Record name | (4-chlorophenyl)methyl-(4,6-dimethylpyrimidin-2-yl)cyanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301324238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
21.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24806428 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
524057-40-7 | |
Record name | (4-chlorophenyl)methyl-(4,6-dimethylpyrimidin-2-yl)cyanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301324238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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